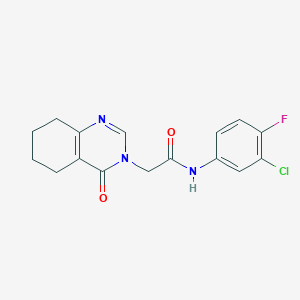

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide" is a chemical entity that appears to be related to a class of compounds known as quinazolinones. Quinazolinones are heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in these papers.

Synthesis Analysis

The synthesis of related quinazolinone derivatives has been reported in the literature. For instance, a series of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines were synthesized by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with various aromatic amines . Although the specific compound of interest is not mentioned, the synthesis route described in paper could potentially be adapted for the synthesis of "N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is typically characterized using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide information about the functional groups present, the molecular framework, and the molecular weight of the compound. In the case of the related compound "N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide," the structure was fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . Similar analytical methods would be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

The reactivity of quinazolinone derivatives can be influenced by the substituents on the phenyl ring and the quinazolinone core. The study in paper explored the structural effects on reactivity, which suggests that the presence of electron-withdrawing or electron-donating groups could affect the chemical behavior of these compounds. The chloro and fluoro substituents on the phenyl ring of the compound of interest are electron-withdrawing, which could influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are not directly provided in the papers, but they can be inferred based on the structural characteristics of the compounds. For example, the presence of halogen substituents might affect the compound's lipophilicity and, consequently, its solubility in organic solvents. The stability of the compound could be assessed through thermal analysis and stress testing under various conditions.

Scientific Research Applications

Pharmacological Research

Compounds like "N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide" may be investigated for their pharmacological effects, including their potential as therapeutic agents. Research on related compounds often explores their biochemical interactions, mechanisms of action, and therapeutic potential in treating various diseases. For example, studies on acetaminophen derivatives and related compounds focus on understanding their metabolism, toxicity, and the development of safer analgesic and antipyretic drugs (Cai et al., 2022).

Environmental Science

In environmental science, research on such compounds might focus on their degradation, environmental fate, and the development of methods to remove or neutralize their potential toxicity in water sources and ecosystems. Advanced oxidation processes (AOPs) and adsorption techniques are among the methods explored for the degradation and removal of pharmaceutical compounds from the environment (Igwegbe et al., 2021).

Toxicology

Toxicological studies investigate the potential health risks and mechanisms of toxicity associated with exposure to chemical compounds. Research in this area aims to identify the molecular pathways involved in toxicity, develop biomarkers for early detection of adverse effects, and propose strategies for managing and mitigating risks. The exploration of acetaminophen's toxic dynamics and genetic factors influencing individual responses to drug exposure is an example of toxicological research relevant to similar compounds (Zhao & Pickering, 2011).

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O2/c17-12-7-10(5-6-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h5-7,9H,1-4,8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVSKWPJSSDXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2514207.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)